[(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate
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Overview
Description
. This compound is characterized by its unique molecular structure, which includes a pyran ring and an oxirane ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate typically involves the use of specific stereoselective reactions to ensure the correct configuration of the molecule. One common method involves the use of epoxidation reactions to form the oxirane ring, followed by acetylation to introduce the acetate group .
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using Aspergillus nidulans, where the fungus is cultured under controlled conditions to produce the desired compound. The compound is then extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
[(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate can undergo several types of chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetate group.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate has several applications in scientific research:
Chemistry: Used as a model compound to study stereoselective reactions and the behavior of oxirane and pyran rings.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new antifungal agents.
Mechanism of Action
The mechanism of action of [(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This can result in the inhibition of essential biological processes, contributing to its antimicrobial and antifungal activities .
Comparison with Similar Compounds
[(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate can be compared with other similar compounds, such as:
(2R,3S)-2-ethyl-3-methyloxirane: Similar in structure but lacks the pyran ring and acetate group.
6,7-epoxy-4,5-dihydroxy-2-octenoic acid delta-lactone acetate: Contains similar functional groups but differs in the overall structure and ring systems.
The uniqueness of this compound lies in its combination of the oxirane and pyran rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H12O5 |
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Molecular Weight |
212.20 g/mol |
IUPAC Name |
[(2R,3S)-2-(3-methyloxiran-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate |
InChI |
InChI=1S/C10H12O5/c1-5-9(13-5)10-7(14-6(2)11)3-4-8(12)15-10/h3-5,7,9-10H,1-2H3/t5?,7-,9?,10+/m0/s1 |
InChI Key |
SPKNARKFCOPTSY-BFDSQEERSA-N |
Isomeric SMILES |
CC1C(O1)[C@H]2[C@H](C=CC(=O)O2)OC(=O)C |
Canonical SMILES |
CC1C(O1)C2C(C=CC(=O)O2)OC(=O)C |
Synonyms |
asperlin |
Origin of Product |
United States |
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